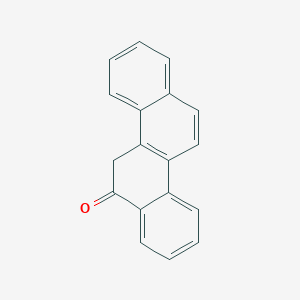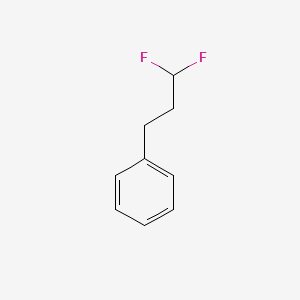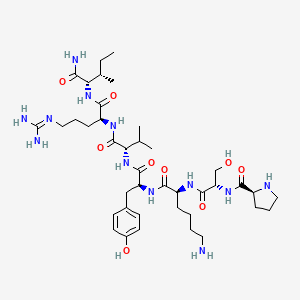
Chrysen-6(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chrysen-6(5H)-one is a polycyclic aromatic ketone with a molecular formula of C18H12O It is a derivative of chrysene, a polycyclic aromatic hydrocarbon (PAH) known for its presence in fossil fuels and its formation during the incomplete combustion of organic matter
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Chrysen-6(5H)-one can be synthesized through several methods, including:
Oxidation of Chrysene: One common method involves the oxidation of chrysene using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions. This reaction introduces a ketone functional group at the 6-position of the chrysene molecule.
Friedel-Crafts Acylation: Another method involves the Friedel-Crafts acylation of chrysene using acetyl chloride (CH3COCl) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). This reaction also results in the formation of this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes using efficient and cost-effective oxidizing agents. The choice of method depends on factors such as yield, purity, and environmental considerations.
Análisis De Reacciones Químicas
Types of Reactions
Chrysen-6(5H)-one undergoes various chemical reactions, including:
Oxidation: Further oxidation of this compound can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the ketone group can yield the corresponding alcohol, Chrysen-6-ol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids, quinones.
Reduction: Chrysen-6-ol.
Substitution: Halogenated derivatives, nitro compounds.
Aplicaciones Científicas De Investigación
Chrysen-6(5H)-one has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of more complex polycyclic aromatic compounds.
Biology: Studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential anticancer properties and its ability to interact with DNA.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mecanismo De Acción
The mechanism of action of Chrysen-6(5H)-one involves its interaction with various molecular targets and pathways. For example, its potential anticancer activity may be attributed to its ability to intercalate into DNA, disrupting the replication process and inducing apoptosis in cancer cells. Additionally, this compound may interact with enzymes involved in oxidative stress and inflammation, contributing to its biological effects.
Comparación Con Compuestos Similares
Chrysen-6(5H)-one can be compared with other polycyclic aromatic ketones and hydrocarbons, such as:
Chrysene: The parent compound, which lacks the ketone functional group.
Benzo[a]pyrene: Another PAH with known carcinogenic properties.
Phenanthrene: A simpler PAH with three fused aromatic rings.
This compound is unique due to the presence of the ketone functional group at the 6-position, which imparts distinct chemical reactivity and potential biological activity compared to its parent compound and other similar PAHs.
Propiedades
Número CAS |
147049-83-0 |
|---|---|
Fórmula molecular |
C18H12O |
Peso molecular |
244.3 g/mol |
Nombre IUPAC |
5H-chrysen-6-one |
InChI |
InChI=1S/C18H12O/c19-18-11-17-13-6-2-1-5-12(13)9-10-15(17)14-7-3-4-8-16(14)18/h1-10H,11H2 |
Clave InChI |
ORPVFFVNUGRIMC-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(C=CC3=CC=CC=C23)C4=CC=CC=C4C1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Palladium--9-phenyl-9-phosphabicyclo[4.2.1]nonane (1/3)](/img/structure/B12557454.png)







![Silane, [4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]trimethyl-](/img/structure/B12557501.png)



![N''-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}guanidine](/img/structure/B12557521.png)
![Dimethyl (3R)-3-[(ethoxycarbonyl)amino]hexanedioate](/img/structure/B12557524.png)
